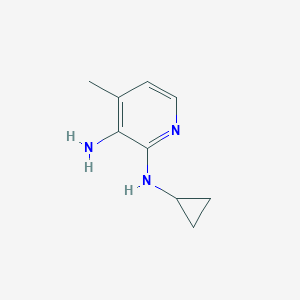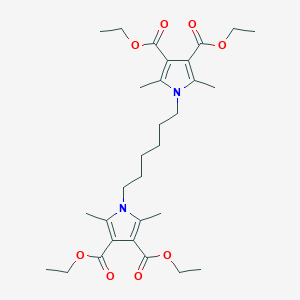![molecular formula C13H10F3NO2S B142053 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid CAS No. 132483-39-7](/img/structure/B142053.png)
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid, also known as TTPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. TTPA belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in various studies.
作用机制
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid acts by inhibiting the activity of COX enzymes, specifically COX-2. This inhibition leads to a decrease in the production of prostaglandins, which are responsible for the inflammatory response. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid also has antioxidant properties, which help to reduce oxidative stress and inflammation.
生化和生理效应
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever in animal models. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid in lab experiments is its ability to inhibit COX-2 activity, which makes it a useful tool for studying the inflammatory response. However, one limitation is that 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to have some toxicity in animal models, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid. One area of interest is its potential use in the treatment of Alzheimer's disease. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to improve cognitive function in animal models of the disease, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more selective COX-2 inhibitors, which may have fewer side effects than current NSAIDs. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid may serve as a starting point for the development of such inhibitors. Finally, more research is needed to determine the safety and efficacy of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid in humans, which may lead to its eventual use as a therapeutic agent.
合成方法
The synthesis of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid involves the reaction of 2-(thiazol-2-yl)phenylboronic acid with 3-(trifluoromethyl)phenylacetic acid in the presence of a palladium catalyst. This method has been reported to yield high purity and high yield of 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid.
科学研究应用
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been extensively studied for its potential therapeutic properties. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. 2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever.
属性
CAS 编号 |
132483-39-7 |
|---|---|
产品名称 |
2-[4-(Thiazol-2-yl)-3-trifluoromethylphenyl]propanoic acid |
分子式 |
C13H10F3NO2S |
分子量 |
301.29 g/mol |
IUPAC 名称 |
2-[4-(1,3-thiazol-2-yl)-3-(trifluoromethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C13H10F3NO2S/c1-7(12(18)19)8-2-3-9(11-17-4-5-20-11)10(6-8)13(14,15)16/h2-7H,1H3,(H,18,19) |
InChI 键 |
BQCORHYUXGJIKL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)C(F)(F)F)C(=O)O |
规范 SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



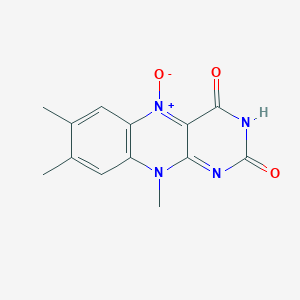
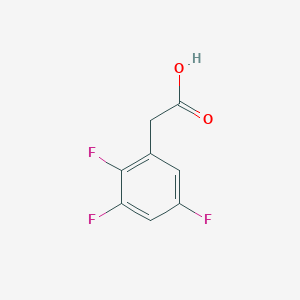
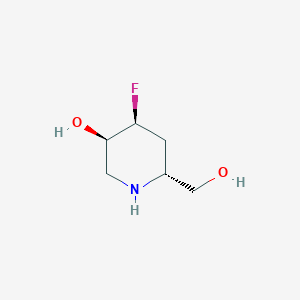
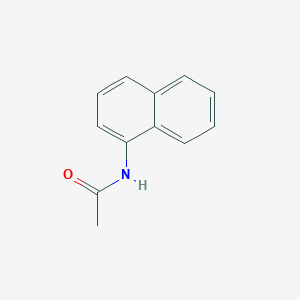
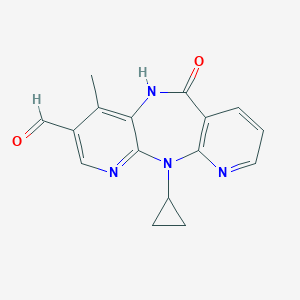
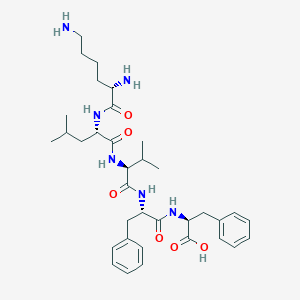
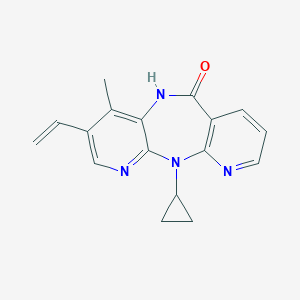
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
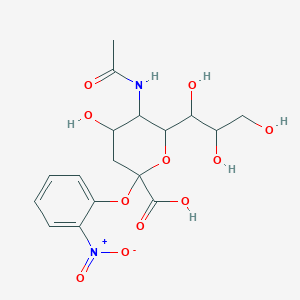
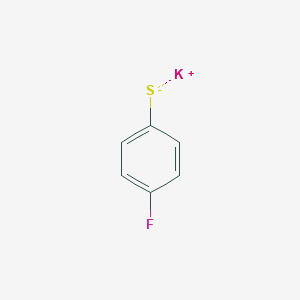
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
